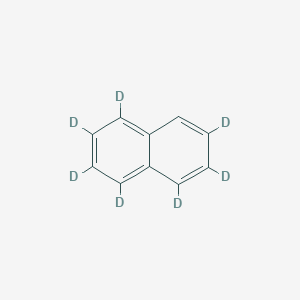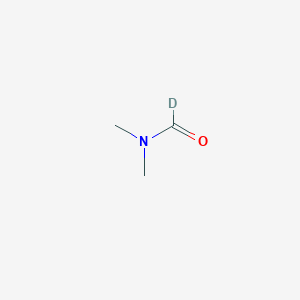
1-Boc-4-(4-clorobenzoil)piperidina
Descripción general
Descripción
1-Boc-4-(4-Chlorobenzoyl)piperidine (also known as Boc-Cl-Pip) is a synthetic compound used in various scientific research applications. It is a versatile compound which can be used as starting material in the synthesis of other compounds, and can also be used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de Pim-1
Este compuesto se utiliza como reactivo para la síntesis de inhibidores de Pim-1 . Pim-1 es un tipo de proteína quinasa, y los inhibidores de esta enzima tienen aplicaciones potenciales en el tratamiento del cáncer.
Agonistas selectivos de GPR119 para la diabetes tipo II
También se utiliza en la síntesis de agonistas selectivos de GPR119 . GPR119 es un receptor que juega un papel en la homeostasis de la glucosa, y los agonistas de este receptor están siendo investigados para el tratamiento de la diabetes tipo II.
Inhibidores de la replicación del VIH-1 M-trópico (R5)
Otra aplicación es en la síntesis de inhibidores de la replicación del VIH-1 M-trópico (R5) . Estos inhibidores podrían usarse potencialmente en el tratamiento del VIH.
Inhibidores de HDAC
El compuesto se utiliza en la síntesis de inhibidores de HDAC . Las HDAC, o histona desacetilasas, son enzimas que son blanco de los inhibidores para el tratamiento de una variedad de enfermedades, incluido el cáncer.
Antagonistas selectivos de 5-HT6
También se utiliza en la síntesis de antagonistas selectivos de 5-HT6 . El receptor 5-HT6 es un subtipo del receptor de serotonina, y los antagonistas de este receptor están siendo investigados por su posible uso en el tratamiento de trastornos cognitivos.
Reacciones de Mannich vinílogas de tres componentes
Finalmente, se utiliza como reactivo para las reacciones de Mannich vinílogas de tres componentes . Estas reacciones son útiles en química orgánica para la síntesis de varias moléculas complejas.
Mecanismo De Acción
Target of Action
The primary target of 1-Boc-4-(4-Chlorobenzoyl)piperidine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a series of intracellular events .
Mode of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine and its derivatives are used as allosteric enhancers of the A1-adenosine receptor . Allosteric enhancers bind to a site different from the active site of the receptor, modifying the receptor’s response to its ligand .
Biochemical Pathways
The compound’s interaction with the A1-adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
Result of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine is used as a reactant in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . These inhibitors can regulate the levels of monoacylglycerols, bioactive lipids that play a role in various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Boc-4-(4-Chlorobenzoyl)piperidine can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound sealed in dry conditions at 2-8°C .
Análisis Bioquímico
Biochemical Properties
1-Boc-4-(4-Chlorobenzoyl)piperidine plays a crucial role in biochemical reactions, particularly in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of selective ligands and synthetic drugs . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease calorie intake in a dose-dependent manner in a binge-eating protocol in female rats, indicating its potential impact on cellular metabolism . Additionally, it exerts an anxiolytic effect in male rats, suggesting its influence on cell signaling pathways related to stress and anxiety responses .
Molecular Mechanism
At the molecular level, 1-Boc-4-(4-Chlorobenzoyl)piperidine exerts its effects through various mechanisms. It is known to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the structural optimization of 4-chlorobenzoylpiperidine derivatives, which are potent inhibitors of monoacylglycerol lipase . This enzyme inhibition can lead to alterations in lipid metabolism and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, making it suitable for long-term studies . Its degradation products and their impact on cellular function need to be thoroughly investigated to understand its long-term effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine vary with different dosages in animal models. Studies have shown that this compound can decrease calorie intake in a dose-dependent manner in female rats, indicating a threshold effect . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies to determine safe dosage levels.
Metabolic Pathways
1-Boc-4-(4-Chlorobenzoyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is used as a reactant in the synthesis of selective ligands and synthetic drugs, indicating its role in complex metabolic processes
Transport and Distribution
The transport and distribution of 1-Boc-4-(4-Chlorobenzoyl)piperidine within cells and tissues involve specific transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1-Boc-4-(4-Chlorobenzoyl)piperidine’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNVKLWKSPWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441222 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209808-06-0 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
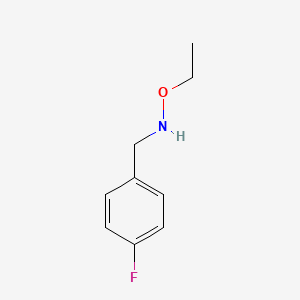

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
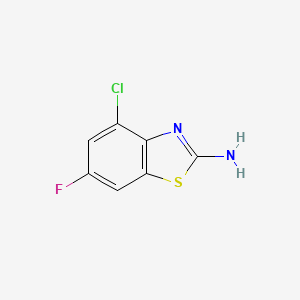
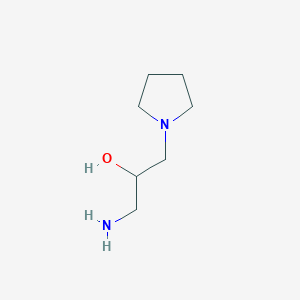
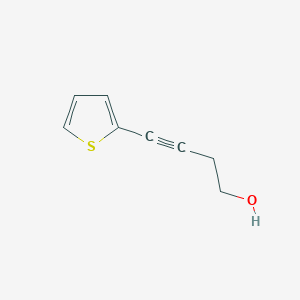

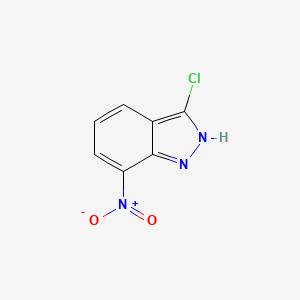
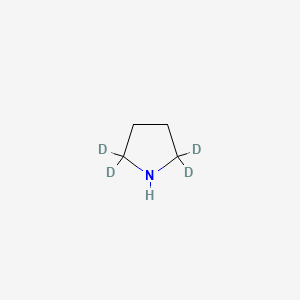


![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
